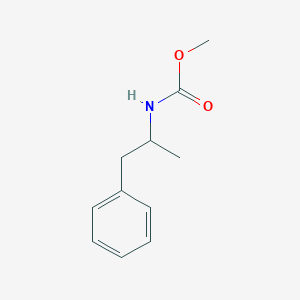

methyl N-(1-phenylpropan-2-yl)carbamate

概要

説明

アンフェタミンメチルカルバメートは、主に分析用標準物質として、またアンフェタミンとメタンフェタミンの合成の前駆体として使用されています . この化合物は、分子式がC11H15NO2、分子量が193.2 g/molです .

2. 製法

合成経路および反応条件: アンフェタミンメチルカルバメートは、さまざまな方法で合成することができます。 一般的な方法の1つは、メタノールと尿素を反応させて、メチルカルバメートを中間体として生成する方法です . もう1つの方法は、アンモニアとメチルクロロホルメートまたはジメチルカーボネートを反応させる方法です . これらの反応は、通常、高い収率と純度を確保するために、特定の温度や触媒などの制御された条件を必要とします。

工業的製造方法: 工業的な環境では、アンフェタミンメチルカルバメートの製造は、通常、効率を最大化し、コストを最小限に抑えるために最適化された条件を使用した大規模反応を含みます。 連続フローリアクターとクロマトグラフィーなどの高度な精製技術を使用することで、研究や法医学的用途に適した高純度の化合物を製造することができます .

準備方法

Synthetic Routes and Reaction Conditions: Amphetamine methyl carbamate can be synthesized through various methods. One common approach involves the reaction of methanol with urea, producing methyl carbamate as an intermediate . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate . These reactions typically require controlled conditions, such as specific temperatures and catalysts, to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of amphetamine methyl carbamate often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and forensic applications .

化学反応の分析

反応の種類: アンフェタミンメチルカルバメートは、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、対応する酸化物を生成するために酸化することができます。

還元: 還元反応は、この化合物を異なるアミン誘導体に変換することができます。

置換: 置換反応は、分子に異なる官能基を導入することができます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます .

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によって酸化物が生成される場合があり、還元によってアミン誘導体が生成される可能性があります .

4. 科学研究の応用

アンフェタミンメチルカルバメートは、次のものを含む、幅広い科学研究の応用を持っています。

科学的研究の応用

Chemical Synthesis

Precursor in Drug Synthesis

Methyl N-(1-phenylpropan-2-yl)carbamate serves as a crucial precursor in the synthesis of amphetamines and methamphetamines. These compounds are significant in pharmacological research and have implications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The synthesis pathways often involve the modification of the carbamate structure to enhance efficacy or reduce side effects.

Biological Applications

Neuropharmacology

The compound exhibits notable activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. By inhibiting these enzymes, this compound increases acetylcholine levels in synaptic clefts, potentially enhancing cognitive functions and memory retention .

Medical Research

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its cholinergic activity suggests potential benefits in managing symptoms associated with these conditions .

| Application Area | Compound | Mechanism |

|---|---|---|

| Neurodegenerative Disorders | This compound | AChE/BChE inhibition leading to increased acetylcholine levels |

| ADHD Treatment | Amphetamines derived from this compound | Enhances focus and reduces impulsivity |

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is utilized as an intermediate in the production of various drugs. Its ability to modify biological pathways makes it a valuable compound for developing new therapeutic agents.

Case Study 1: Inhibition Studies

A study evaluated the inhibitory effects of this compound on AChE and BChE. Results showed significant inhibition compared to control groups, indicating its potential as a lead compound for developing Alzheimer's treatments .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for this compound derivatives to enhance their pharmacological profiles. The study highlighted various reaction conditions that improved yield and selectivity for desired products .

作用機序

アンフェタミンメチルカルバメートは、脳内の神経伝達物質系と相互作用することでその効果を発揮します。 この化合物は、主にドーパミン輸送体(DAT)を標的とし、シナプス間隙のドーパミン濃度を上昇させます . この作用は、神経伝達の強化と中枢神経系の刺激につながります。 さらに、この化合物は、ノルエピネフリンやセロトニンなどの他の神経伝達物質にも影響を与え、刺激効果に貢献しています .

類似の化合物:

アンフェタミン: ADHDやナルコレプシーの治療に使用される中枢神経刺激薬.

メタンフェタミン: アンフェタミンと同様の効果を持つ強力な刺激薬だが、乱用される可能性が高い.

エフェドリン: 鼻詰まりや気管支拡張剤として使用される交感神経刺激薬.

フェンテルミン: 減量のために使用される食欲抑制剤.

ユニークさ: アンフェタミンメチルカルバメートは、アンフェタミンとメタンフェタミンの両方の合成における前駆体として役立つ、その特定の化学構造によってユニークです . 分析用標準物質としての役割も、他の同様の化合物と区別するものです .

類似化合物との比較

Amphetamine: A central nervous system stimulant used to treat ADHD and narcolepsy.

Methamphetamine: A potent stimulant with similar effects to amphetamine but with a higher potential for abuse.

Ephedrine: A sympathomimetic amine used as a decongestant and bronchodilator.

Phentermine: An appetite suppressant used for weight loss.

Uniqueness: Amphetamine methyl carbamate is unique due to its specific chemical structure, which allows it to serve as a precursor in the synthesis of both amphetamine and methamphetamine . Its role as an analytical reference standard also distinguishes it from other similar compounds .

生物活性

Methyl N-(1-phenylpropan-2-yl)carbamate is a carbamate derivative that exhibits significant biological activity primarily through its interaction with cholinergic systems. This article delves into its mechanism of action, biological effects, and relevant research findings, including data tables and case studies.

Target Enzymes

this compound primarily inhibits two key enzymes:

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BChE)

These enzymes are crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting their activity, this compound increases acetylcholine levels, which can lead to enhanced neurotransmission and potential overstimulation of muscles and glands, affecting cognitive functions and motor control.

Biochemical Pathways

The inhibition of AChE and BChE disrupts the cholinergic pathway, which is essential for normal nervous system function. This disruption can result in various physiological effects, including increased muscle contraction and altered cognitive processes.

Biological Effects

This compound has been studied for its potential therapeutic applications, particularly in neuropharmacology. Its ability to modulate neurotransmitter levels makes it a candidate for further research in treating conditions related to cholinergic dysfunction.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Molecular Formula | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Unique Features |

|---|---|---|---|---|

| This compound | C₁₁H₁₅N₁O₂ | 5.0 | 3.0 | Selective inhibition of cholinesterases |

| Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate | C₁₃H₁₉NO₂ | 8.0 | 6.5 | Longer carbon chain |

| Tert-butylmethyl(1-phenylpropan-2-yl)carbamate | C₁₅H₂₃NO₂ | 4.5 | 2.5 | Bulky tert-butyl group |

Case Studies

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. For instance, a study demonstrated that after oral administration in animal models, the compound exhibited significant absorption with sustained plasma levels over several hours, indicating its potential for systemic delivery .

In another research effort, the compound was evaluated alongside other carbamates for its efficacy in inhibiting cholinesterases. The results indicated that this compound not only inhibited these enzymes effectively but also showed a favorable safety profile compared to other inhibitors like rivastigmine .

Research Findings

Research has shown that this compound's interaction with cholinergic receptors can lead to various therapeutic effects:

- Neuroprotective Effects : Studies suggest that compounds like this compound may offer neuroprotective benefits by enhancing cholinergic signaling in models of neurodegeneration.

- Potential in Treating Cognitive Disorders : Given its mechanism of action, there is ongoing interest in exploring this compound's potential use in treating Alzheimer's disease and other cognitive impairments linked to cholinergic dysfunction .

特性

IUPAC Name |

methyl N-(1-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12-11(13)14-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVIZRITTUHWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344928 | |

| Record name | Amphetamine Methyl Carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27822-58-8 | |

| Record name | Amphetamine Methyl Carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。